molecular formula C25H24N4O4S B3201091 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1019101-25-7

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B3201091
M. Wt: 476.5 g/mol
InChI Key: NAQZJBRDYBSWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains several structural motifs that are common in medicinal chemistry1. These include a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-isopropylphenoxy group. Each of these groups can contribute to the overall properties of the compound, including its reactivity, solubility, and potential biological activity1.


Potential Biological Activity
Compounds containing a benzo[d][1,3]dioxol-5-yl group have been found to exhibit a variety of biological activities, including anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities
1. However, without specific studies on this compound, it’s difficult to predict its exact biological activity.


Safety And Hazards

Without specific studies, it’s also difficult to provide accurate information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

Given the potential biological activity of compounds containing similar structural motifs, this compound could be a candidate for further study in medicinal chemistry. Future research could focus on synthesizing the compound and testing its biological activity, as well as optimizing its properties for potential therapeutic use.


properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-15(2)17-4-7-19(8-5-17)31-12-24(30)27-23-10-16(3)28-29(23)25-26-20(13-34-25)18-6-9-21-22(11-18)33-14-32-21/h4-11,13,15H,12,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQZJBRDYBSWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

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